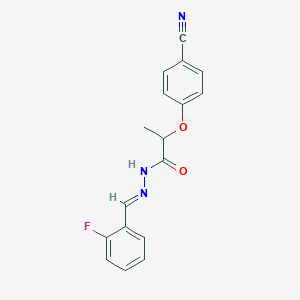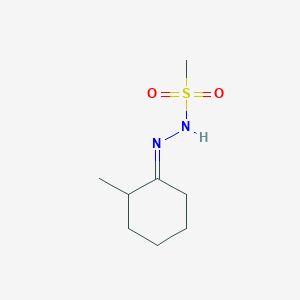![molecular formula C23H25N3O3S B5711544 N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)
N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of compounds like “N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide” often involve extensive research in organic chemistry, focusing on their potential as therapeutic agents or in various industrial applications. These compounds are of interest due to their unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of complex organic compounds like the one typically involves multi-step chemical reactions, starting from simple precursors. For example, Zhou et al. (2008) describe the synthesis of a related compound, highlighting the importance of isotype-selective inhibitors in cancer treatment, showcasing the intricate processes involved in creating such molecules (Zhou et al., 2008).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Studies often use techniques like X-ray crystallography for solid-state structure determination or NMR spectroscopy for solution-state structural insights. Luo and Huang (2004) provide an example of how solid-phase synthesis techniques can aid in the determination of crystal structures, offering a foundation for analyzing molecular structures of complex compounds (Luo & Huang, 2004).
Chemical Reactions and Properties
The chemical reactivity of such compounds can vary widely depending on their functional groups and molecular framework. Research into related compounds often explores their potential as inhibitors or activators in biological systems, or their reactivity towards other chemical entities. For instance, the synthesis and neuroleptic activity of related benzamides reveal insights into the dopamine receptor blockade, hinting at the diverse chemical properties these compounds can exhibit (Ogata et al., 1984).
Propiedades
IUPAC Name |
N-pyridin-4-yl-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-15-13-16(2)18(4)22(17(15)3)30(28,29)25-14-19-5-7-20(8-6-19)23(27)26-21-9-11-24-12-10-21/h5-13,25H,14H2,1-4H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXXXZXCDKQFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)
![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)





![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)

